2-CHLORO-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-5-(METHYLSULFANYL)BENZAMIDE
Description
2-Chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylsulfanyl)benzamide is a complex organic compound with a molecular formula of C28H27ClN2O5S . This compound is characterized by its unique structure, which includes a chloro group, multiple methoxy groups, and a methylsulfanyl group attached to a benzamide core. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Properties
IUPAC Name |
2-chloro-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-5-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O5S/c1-33-24-11-16-8-9-30-23(19(16)14-26(24)35-3)10-17-12-25(34-2)27(36-4)15-22(17)31-28(32)20-13-18(37-5)6-7-21(20)29/h6-9,11-15H,10H2,1-5H3,(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTCTTWJLQTWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=C(C=CC(=C4)SC)Cl)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylsulfanyl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative is synthesized by reacting 6,7-dimethoxyisoquinoline with appropriate reagents to introduce the methyl group.
Coupling Reaction: The isoquinoline derivative is then coupled with 2-chloro-4,5-dimethoxybenzaldehyde under specific conditions to form the intermediate compound.
Introduction of the Methylsulfanyl Group: The intermediate compound undergoes further reactions to introduce the methylsulfanyl group, resulting in the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-Chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents,
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